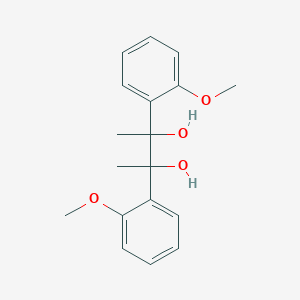
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is an organic compound with the molecular formula C18H22O4 It is a derivative of 2,3-butanediol, where the hydrogen atoms on the hydroxyl groups are replaced by 2-methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- typically involves the reaction of 2,3-butanediol with 2-methoxyphenyl halides under basic conditions. A common method includes:
Reacting 2,3-butanediol with 2-methoxyphenyl bromide: in the presence of a base such as potassium carbonate.
Heating the reaction mixture: to facilitate the substitution reaction.
Purifying the product: through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Various alcohol derivatives.
Substitution products: Compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Butanediol: The parent compound, which lacks the methoxyphenyl groups.
1,4-Butanediol: A related compound with different hydroxyl group positions.
1,3-Butanediol: Another related compound with different hydroxyl group positions.
Uniqueness
2,3-Butanediol, 2,3-bis(2-methoxyphenyl)- is unique due to the presence of the 2-methoxyphenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
22800-72-2 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2,3-bis(2-methoxyphenyl)butane-2,3-diol |
InChI |
InChI=1S/C18H22O4/c1-17(19,13-9-5-7-11-15(13)21-3)18(2,20)14-10-6-8-12-16(14)22-4/h5-12,19-20H,1-4H3 |
Clé InChI |
QGOSPCHCEAIZAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1OC)(C(C)(C2=CC=CC=C2OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















